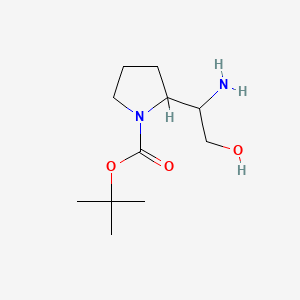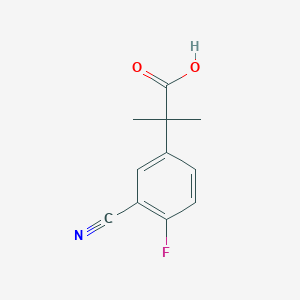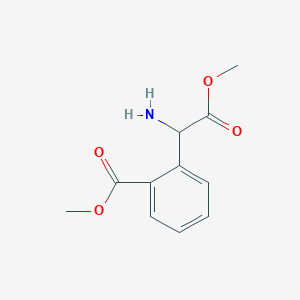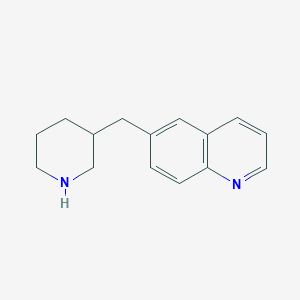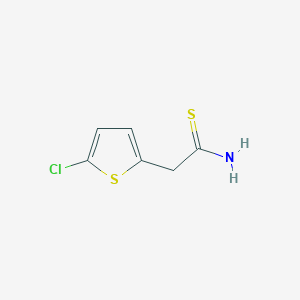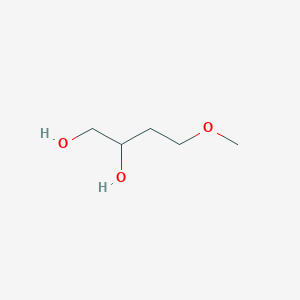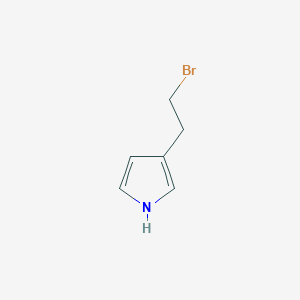![molecular formula C13H16N2O B13588176 2,3-Dihydrospiro[indene-1,3'-pyrrolidine]-1'-carboxamide](/img/structure/B13588176.png)
2,3-Dihydrospiro[indene-1,3'-pyrrolidine]-1'-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dihydrospiro[indene-1,3’-pyrrolidine]-1’-carboxamide is a complex organic compound characterized by a unique spirocyclic structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. The spirocyclic framework imparts significant stability and reactivity, making it a valuable subject of study.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydrospiro[indene-1,3’-pyrrolidine]-1’-carboxamide typically involves a multi-step process. One common method is the 1,3-dipolar cycloaddition reaction, where azomethine ylides are generated in situ and reacted with suitable dipolarophiles. This reaction is often carried out under reflux conditions with anhydrous solvents to ensure high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, stringent quality control measures are implemented to ensure the consistency and purity of the final product.
化学反応の分析
Types of Reactions: 2,3-Dihydrospiro[indene-1,3’-pyrrolidine]-1’-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
2,3-Dihydrospiro[indene-1,3’-pyrrolidine]-1’-carboxamide has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Industry: It is used in the development of new materials with specific properties, such as enhanced stability and reactivity.
作用機序
The mechanism of action of 2,3-Dihydrospiro[indene-1,3’-pyrrolidine]-1’-carboxamide involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind to enzymes and receptors with high affinity, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
類似化合物との比較
Spiro[indene-1,3’-pyrrolidine]: Similar in structure but lacks the carboxamide group.
Spiro[indoline-3,3’-pyrrolidine]: Contains an indoline moiety instead of an indene.
Spiro[pyrrolidine-3,3’-oxindole]: Features an oxindole group in place of the indene.
Uniqueness: 2,3-Dihydrospiro[indene-1,3’-pyrrolidine]-1’-carboxamide is unique due to its specific spirocyclic structure combined with the carboxamide functional group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C13H16N2O |
|---|---|
分子量 |
216.28 g/mol |
IUPAC名 |
spiro[1,2-dihydroindene-3,3'-pyrrolidine]-1'-carboxamide |
InChI |
InChI=1S/C13H16N2O/c14-12(16)15-8-7-13(9-15)6-5-10-3-1-2-4-11(10)13/h1-4H,5-9H2,(H2,14,16) |
InChIキー |
XEIBMMBKUMETSE-UHFFFAOYSA-N |
正規SMILES |
C1CC2(CCN(C2)C(=O)N)C3=CC=CC=C31 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(Methoxycarbonyl)spiro[3.3]heptane-1-carboxylicacid](/img/structure/B13588093.png)
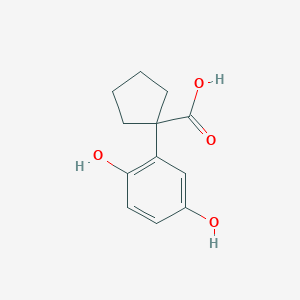
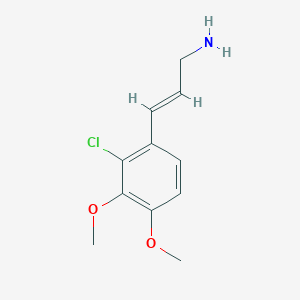


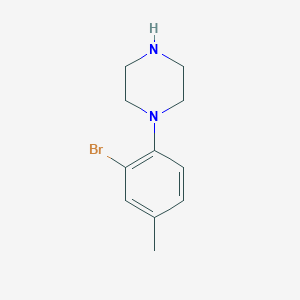
![2-[2-(4-Fluorophenyl)ethyl]-3,3-dimethylbutanoicacid](/img/structure/B13588142.png)
